Clinical Efficacy in Infantile Spasms: RCI (ACTH 1-39 Gel) vs. Synthetic ACTH 1-24 (Tetracosactide)
In an indirect treatment comparison of six clinical trials evaluating infantile spasms outcomes, the odds of achieving efficacy (cessation of spasms or resolution of hypsarrhythmia) were 5 to 8 times greater with repository corticotropin injection (RCI; natural ACTH 1-39 gel) than with synthetic ACTH 1-24 (tetracosactide), translating to an absolute risk reduction of 10% to 14% and a number needed to treat (NNT) of 2 to 5 [1].
| Evidence Dimension | Odds Ratio for Clinical Efficacy (Cessation of Spasms or Resolution of Hypsarrhythmia) |
|---|---|
| Target Compound Data | RCI (Repository Corticotropin Injection; natural ACTH 1-39 gel) |
| Comparator Or Baseline | Synthetic ACTH 1-24 (Tetracosactide) |
| Quantified Difference | OR = 5 to 8 favoring RCI; Risk Reduction = 10% to 14%; NNT = 2–5 |
| Conditions | Indirect treatment comparison (Bayesian fixed-effects model) of six clinical trial studies; infantile spasms patients |
Why This Matters
This 5- to 8-fold superior odds ratio establishes RCI as the evidence-preferred first-line procurement choice for infantile spasms protocols where regulatory approval and clinical guidelines support natural ACTH 1-39 use.
- [1] Duchowny MS, Chopra I, Niewoehner J, Wan GJ, Devine B. A Systematic Literature Review and Indirect Treatment Comparison of Efficacy of Repository Corticotropin Injection versus Synthetic Adrenocorticotropic Hormone for Infantile Spasms. JHEOR. 2021;8(1):1-9. doi:10.36469/jheor.2021.18727 View Source
